molecular formula C14H13ClN2O3S B2361782 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine CAS No. 2380166-87-8

4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine

Cat. No. B2361782
CAS RN: 2380166-87-8
M. Wt: 324.78
InChI Key: PEFZUKIURCGKRL-UHFFFAOYSA-N
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Description

4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly specific and potent inhibitor of a protein called factor Xa, which plays a key role in blood clotting. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine works by binding to the active site of factor Xa, preventing it from interacting with other proteins involved in blood clotting. This leads to a decrease in the formation of blood clots, which can be beneficial in the treatment of thrombotic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine have been extensively studied. The compound has been shown to effectively inhibit factor Xa activity in vitro and in vivo. It has also been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 6-8 hours in rats. Additionally, the compound has been shown to have a low propensity for off-target effects, making it a promising candidate for the development of anticoagulant drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine in lab experiments is its high specificity for factor Xa. This allows for the selective inhibition of factor Xa activity, without affecting other proteins involved in blood clotting. Additionally, the compound has a low propensity for off-target effects, making it a reliable research tool. However, one limitation of using the compound in lab experiments is its high cost, which may limit its accessibility to researchers.

Future Directions

There are several future directions for the research on 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine. One potential direction is the development of anticoagulant drugs based on the compound. Another potential direction is the study of the compound's effects on other biological processes, such as inflammation and angiogenesis. Additionally, the development of more cost-effective synthesis methods for the compound may increase its accessibility to researchers.

Synthesis Methods

Several methods have been developed for the synthesis of 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine. One of the most common methods involves the reaction of 4-chlorophenylsulfonyl chloride with 3-aminopyridine to form 4-(4-chlorophenylsulfonyl)pyridin-3-amine. This intermediate is then reacted with azetidine-3-carboxylic acid to yield 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine.

Scientific Research Applications

4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine has been extensively studied for its potential use in scientific research. Its ability to inhibit factor Xa makes it a promising candidate for the development of anticoagulant drugs. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as thrombosis and atherosclerosis. Additionally, the compound has been used as a research tool to study the role of factor Xa in various biological processes.

properties

IUPAC Name

4-[1-(4-chlorophenyl)sulfonylazetidin-3-yl]oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c15-11-1-3-14(4-2-11)21(18,19)17-9-13(10-17)20-12-5-7-16-8-6-12/h1-8,13H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFZUKIURCGKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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